
3,3-Dimethoxy-1,1,1,5,5-pentanitrohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethoxy-1,1,1,5,5-pentanitrohexane is an organic compound with the molecular formula C8H12N5O10 It is known for its unique structure, which includes multiple nitro groups and methoxy groups attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethoxy-1,1,1,5,5-pentanitrohexane typically involves the nitration of a suitable precursor compound. One common method involves the nitration of 3,3-Dimethoxyhexane using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction is highly exothermic and requires careful temperature control to prevent decomposition of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure control to ensure the safety and efficiency of the reaction. The product is then purified using techniques such as recrystallization or distillation to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethoxy-1,1,1,5,5-pentanitrohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
3,3-Dimethoxy-1,1,1,5,5-pentanitrohexane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of specialized materials and chemicals, including explosives and propellants due to its high energy content.
Mechanism of Action
The mechanism of action of 3,3-Dimethoxy-1,1,1,5,5-pentanitrohexane involves its interaction with molecular targets and pathways within a system. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with various biomolecules, potentially leading to biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 3,3-Dimethoxy-1,1,1-trinitropropane
- 3,3-Dimethoxy-1,1,1,5,5-tetranitropentane
- 3,3-Dimethoxy-1,1,1,5,5-hexanitroheptane
Comparison: 3,3-Dimethoxy-1,1,1,5,5-pentanitrohexane is unique due to its specific arrangement of nitro and methoxy groups on a hexane backbone. This structure imparts distinct chemical and physical properties, such as higher energy content and specific reactivity patterns, making it suitable for specialized applications in various fields.
Properties
CAS No. |
112160-78-8 |
|---|---|
Molecular Formula |
C8H13N5O12 |
Molecular Weight |
371.22 g/mol |
IUPAC Name |
3,3-dimethoxy-1,1,1,5,5-pentanitrohexane |
InChI |
InChI=1S/C8H13N5O12/c1-6(9(14)15,10(16)17)4-7(24-2,25-3)5-8(11(18)19,12(20)21)13(22)23/h4-5H2,1-3H3 |
InChI Key |
NEAOQKLNUQZZAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(CC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])(OC)OC)([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(E)-(2-Nitrophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14321498.png)
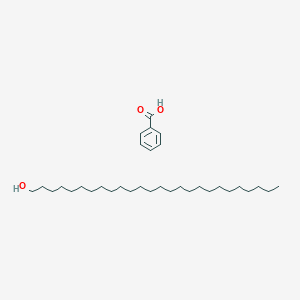
![4-(6-Methylheptyl)-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14321503.png)
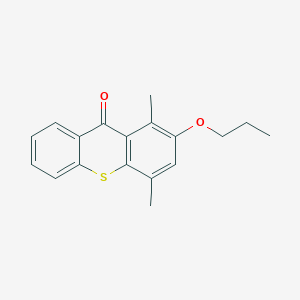
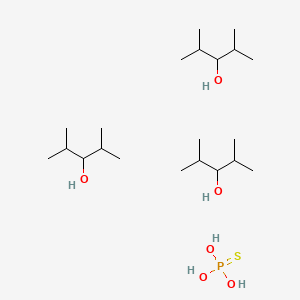

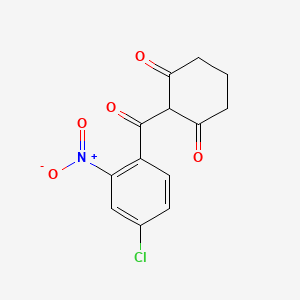
![4-[2-(3-methylbutyl)-1H-imidazol-1-yl]benzoic acid](/img/structure/B14321545.png)
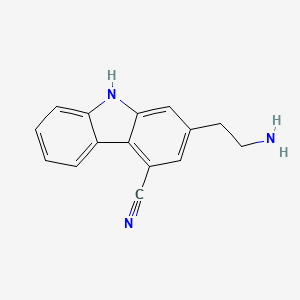
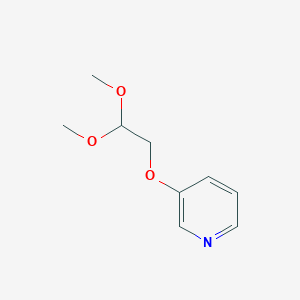
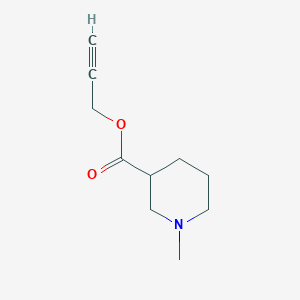
![1',3',3'-Trimethylspiro[naphtho[2,1-B][1,4]oxazine-3,2'-piperidine]](/img/structure/B14321558.png)

